molecular formula C10H9N3O B2389022 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 134926-73-1

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2389022
CAS No.: 134926-73-1
M. Wt: 187.202
InChI Key: MKHSSIQEGMRVGW-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Mechanism of Action

Target of Action

Triazole compounds, which include 5-methyl-1-phenyl-1h-1,2,3-triazole-4-carbaldehyde, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can result in changes in the function of the target, leading to the observed biological effects.

Biochemical Pathways

It is known that triazole derivatives can inhibit the carbonic anhydrase-ii enzyme , which plays a crucial role in various physiological processes, including respiration, acid-base balance, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, saliva, and gastric acid.

Result of Action

It is known that triazole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of azido-benzene with ethyl acetyl-acetate. This reaction proceeds through a series of steps, including cycloaddition and subsequent functional group transformations . The reaction conditions often involve the use of solvents like ethanol and catalysts such as concentrated hydrochloric acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (from oxidation) and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-methanol (from reduction) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the aldehyde group at the 4-position allows for unique reactivity and interaction with biological targets .

Properties

IUPAC Name

5-methyl-1-phenyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-10(7-14)11-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHSSIQEGMRVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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